5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, including derivatives similar to the compound of interest, often involves the use of ruthenium-catalyzed cycloaddition reactions. These reactions offer a route to prepare protected versions of these triazole amino acids with complete regiocontrol, overcoming challenges such as the Dimroth rearrangement (Ferrini et al., 2015). Another approach utilized 4-chlorobenzenamine as a starting material, leading to the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, demonstrating the versatility in synthesizing triazole derivatives through multi-step reactions and optimization of conditions (Kan, 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives, such as 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, has been studied using X-ray diffraction techniques and density functional theory (DFT) calculations. These studies reveal the dihedral angles between the triazole ring and the phenyl rings, highlighting the molecule's three-dimensional conformation and the significance of intermolecular hydrogen bonding in defining the molecular structure (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including the Dimroth rearrangement, which involves the isomerization of 4-amino-3-benzyl-1,2,3-triazole derivatives in basic solutions to yield equilibrium mixtures rich in 4-benzylamino-1,2,3-triazole derivatives. These reactions are crucial for preparative purposes and demonstrate the chemical versatility of triazole compounds (Albert, 1970).
properties
IUPAC Name |
5-amino-N-benzyl-1-(4-chlorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-12-6-8-13(9-7-12)22-15(18)14(20-21-22)16(23)19-10-11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKHQLLRMQCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide |
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